molecular formula C7H11NO B1294214 1-Hydroxycyclohexanecarbonitrile CAS No. 931-97-5

1-Hydroxycyclohexanecarbonitrile

Cat. No. B1294214
Key on ui cas rn: 931-97-5
M. Wt: 125.17 g/mol
InChI Key: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Patent
US03975502

Procedure details

Sodium carbonate (30.0 g., 0.283 mole) was dissolved in 200.2 g. of water, the system was closed and anhydrous liquid HCN (3.46 g., 0.128 mole) was added to the solution. Little, if any, heat was given off in the reaction and the product solution was clear. Cyclohexanone (32.05 g., 0.327 mole) was injected into the system with good mixing. The mixture heated up immediately 10°C. The organic and aqueous phases were mixed for 15 minutes longer and then allowed to separate. The organic layer (35.9 g.) was analyzed for free HCN, showing none, followed by an analysis for both combined and free HCN which showed 3.19 g. (0.118 mole) or 92% of the original HCN injected appearing in the organic phase as cyanohydrin.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
32.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH:7]#[N:8].[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[CH2:12]1[CH2:13][CH2:14][C:9]([OH:15])([C:7]#[N:8])[CH2:10][CH2:11]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
32.05 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Little, if any, heat
CUSTOM
Type
CUSTOM
Details
was given off in the reaction
ADDITION
Type
ADDITION
Details
The organic and aqueous phases were mixed for 15 minutes longer
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to separate

Outcomes

Product
Name
Type
Smiles
C1CCC(CC1)(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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